TRPV1 Variant (rs8065080) vs. Wild-Type Docking Affinity: Dual-Target Engagement Profile
In a virtual screening campaign of 3,363 anti-inflammatory compounds, 1-(4-aminobenzyl)-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide (identified as C18H15F3N4O) demonstrated the ability to bind both wild-type TRPV1 and the clinically relevant rs8065080 variant. Its calculated binding affinity for the variant was -9.75 kcal/mol, compared to -5.53 kcal/mol for wild-type [1]. In contrast, the reference compound nobilamide B showed preferential wild-type binding (-5.83 kcal/mol) while the isoquinoline analogue was highly variant-selective (-11.65 kcal/mol), with neither compound demonstrating balanced dual engagement [1]. This balanced profile is unique among the top three hits reported.
| Evidence Dimension | Molecular docking binding affinity (kcal/mol) to wild-type and variant TRPV1 |
|---|---|
| Target Compound Data | Wild-type TRPV1: -5.53 kcal/mol; Variant TRPV1 (rs8065080): -9.75 kcal/mol |
| Comparator Or Baseline | Nobilamide B: wild-type -5.83 kcal/mol, variant not reported as strong; Isoquinoline analogue: variant -11.65 kcal/mol, wild-type not reported as strong |
| Quantified Difference | Target compound is the only hit with demonstrated dual binding; variant affinity superior to wild-type by 4.22 kcal/mol |
| Conditions | Homology-modeled TRPV1 structures; AutoDock Vina docking; 3,363-compound library screened |
Why This Matters
This dual-target engagement profile is directly relevant for researchers studying TRPV1 in the context of rs8065080 polymorphism-linked conditions (osteoarthritis, migraine), where compounds selective for only one receptor form may show reduced efficacy.
- [1] Roshni, J., Sivakumar, M., Alzahrani, F. M., Halawani, I. F., Alzahrani, K. J., Patil, S., & Ahmed, S. S. S. J. (2023). Virtual screening, molecular dynamics and density functional theory on pain inhibitors against TRPV1 associating inflammatory conditions. Journal of Biomolecular Structure and Dynamics, 1-11. https://doi.org/10.1080/07391102.2023.2246074 View Source
